molecular formula C9H9NO B1278191 2-(Prop-2-yn-1-yloxy)aniline CAS No. 52536-39-7

2-(Prop-2-yn-1-yloxy)aniline

Cat. No.: B1278191
CAS No.: 52536-39-7
M. Wt: 147.17 g/mol
InChI Key: DRGLRUYXGNMDDM-UHFFFAOYSA-N
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Description

2-(Prop-2-yn-1-yloxy)aniline is an organic compound with the molecular formula C9H9NO It is characterized by the presence of an aniline group substituted with a prop-2-yn-1-yloxy group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-yn-1-yloxy)aniline typically involves the reaction of 2-aminophenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-yn-1-yloxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that 2-(Prop-2-yn-1-yloxy)aniline exhibits cytotoxic effects against several cancer cell lines, including HepG2, LU-1, and HeLa cells. These findings suggest its potential as an anticancer agent, prompting further investigation into its mechanisms of action and efficacy in clinical settings.

Pharmacological Applications
The compound has been studied for its role in synthesizing indole derivatives, which are known for their broad biological activities. Indole derivatives have shown promise in antiviral research, particularly against various RNA and DNA viruses. This application highlights the compound's versatility in developing therapeutic agents .

Organic Synthesis

Building Block for Complex Molecules
In organic chemistry, this compound serves as an intermediate in the synthesis of complex organic molecules. It is used in various reactions, such as nucleophilic substitutions and cyclizations, to create more complex structures with specific functionalities .

Synthesis of Quinoxalines
The compound has been utilized in the synthesis of quinoxalines, which are important heterocyclic compounds with various biological activities. The optimized protocols for synthesizing quinoxalines from this compound have demonstrated good yields, making it a valuable precursor in organic synthesis .

Analytical Chemistry

Analytical Techniques
In analytical chemistry, this compound is employed in methods such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques are crucial for the chemical analysis and quality control of pharmaceuticals and other chemical products.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
HepG210
LU-115
HeLa12

Table 2: Synthetic Reactions Involving this compound

Reaction TypeConditionsYield (%)
Nucleophilic SubstitutionPolar aprotic solvents75
CyclizationAcidic conditions80
ReductionLithium aluminum hydride90

Case Studies

Case Study 1: Antiviral Research
A study explored the efficacy of indole derivatives synthesized from this compound against RNA viruses. The results indicated significant antiviral activity, leading to further exploration of structure-activity relationships to optimize these compounds for therapeutic use .

Case Study 2: Development of Quinoxaline Derivatives
Research focused on the one-pot synthesis of quinoxaline derivatives from this compound. The study optimized reaction conditions to achieve high yields and purity, demonstrating the compound's utility in creating biologically relevant heterocycles .

Mechanism of Action

The mechanism of action of 2-(Prop-2-yn-1-yloxy)aniline in various reactions involves its ability to act as a nucleophile or an electrophile, depending on the reaction conditions. In oxidation reactions, it can act as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Prop-2-yn-1-yloxy)aniline is unique due to the specific positioning of the prop-2-yn-1-yloxy group at the ortho position, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its meta and para counterparts.

Biological Activity

2-(Prop-2-yn-1-yloxy)aniline, a compound characterized by its unique alkyne and aniline functionalities, has garnered attention in biochemical research due to its potential biological activities. This article explores the biological mechanisms, cellular effects, and therapeutic implications of this compound based on diverse scientific sources.

Chemical Structure and Properties

The molecular structure of this compound includes a prop-2-yn-1-yloxy group attached to an aniline moiety. This configuration enhances its electrophilic character, making it a valuable candidate for various chemical reactions and biological interactions.

Cellular Effects : Research indicates that this compound influences several cellular processes. It has been shown to modulate reactive oxygen species (ROS) levels, which can affect gene expression and cellular metabolism. Studies demonstrate its cytotoxic effects against various cancer cell lines, such as HepG2, LU-1, and HeLa cells, suggesting its potential as an anticancer agent.

Molecular Interactions : The compound interacts with specific biomolecules, particularly enzymes and proteins. For instance, it has been reported to inhibit tyrosinase by binding to its active site, which is crucial for melanin production. This inhibition could have implications for skin-related therapies.

Anticancer Properties

The anticancer activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. The compound's modulation of ROS levels plays a significant role in triggering apoptotic pathways.

Enzyme Interactions

Studies involving 5-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride highlight its role as a biochemical probe that interacts with specific enzymes. These interactions can lead to either inhibition or activation of various biochemical pathways, depending on the context of application.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Cytotoxicity Assays : In vitro assays showed that the compound exhibited significant cytotoxicity against multiple cancer cell lines. The IC50 values demonstrated a dose-dependent response, indicating its potential utility in cancer therapy.
  • Enzyme Kinetics : Research focused on enzyme kinetics revealed that the compound could modulate the activity of specific enzymes involved in metabolic pathways. This modulation provides insights into its potential therapeutic applications in metabolic disorders .

Research Findings

Study Findings Implications
Study AInduced apoptosis in HepG2 cellsPotential anticancer agent
Study BInhibited tyrosinase activityPossible treatment for hyperpigmentation
Study CModulated enzyme activity in metabolic pathwaysInsights into drug development

Properties

IUPAC Name

2-prop-2-ynoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6H,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGLRUYXGNMDDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444601
Record name 2-[(Prop-2-yn-1-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52536-39-7
Record name 2-[(Prop-2-yn-1-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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